1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Lipophilicity Physicochemical Property Drug-likeness

This N1-(2-chlorobenzyl) pyrazolo[3,4-d]pyrimidin-4-ol is a strategic kinase inhibitor intermediate. Unlike generic allopurinol-based scaffolds, the specific 2-chlorobenzyl group provides optimal steric bulk for the ATP back pocket (XLogP3 ≈ 2.1) while the free 4-hydroxyl enables parallel library synthesis via quantitative conversion to a 4-chloro leaving group. This compound offers a clean matched molecular pair for SPR studies against 2,4-dichlorobenzyl analogs. Ideal for intracellular Abl/Src/CDK2 screening cascades where attenuated XOD inhibition is required.

Molecular Formula C12H9ClN4O
Molecular Weight 260.68
CAS No. 903868-98-4
Cat. No. B2970544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS903868-98-4
Molecular FormulaC12H9ClN4O
Molecular Weight260.68
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)NC=N3)Cl
InChIInChI=1S/C12H9ClN4O/c13-10-4-2-1-3-8(10)6-17-11-9(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18)
InChIKeyONOUFNVKSPEJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Strategic Procurement of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 903868-98-4) – Core Properties and Class Context


1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 903868-98-4; molecular formula C12H9ClN4O; MW 260.68) is a halogenated N1-benzyl pyrazolo[3,4-d]pyrimidine derivative that exists predominantly as the 4(5H)-one tautomer [1]. This scaffold is a privileged kinase hinge-binding motif that also underpins the established xanthine oxidase inhibitor allopurinol, and its N1-substituted variants have been widely explored as inhibitors of Abl, Src, CDK2, and PDE enzymes, as well as anticancer agents with attenuated XOD inhibition [2]. The 2-chlorobenzyl N1-substituent introduces distinctive steric, electronic, and lipophilic properties relative to unsubstituted, methyl, phenyl, or 2,4-dichlorobenzyl congeners, directly impacting molecular recognition, metabolic stability, and synthetic tractability.

Why Substituting 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with Other N1-Substituted Congeners Compromises Target-Program Fidelity


N1-Benzyl pyrazolo[3,4-d]pyrimidin-4-ols are not functionally interchangeable, because the nature of the N1-substituent (e.g., mono- vs. di-chlorination, phenyl vs. benzyl) dictates the compound's electron distribution, tautomeric preference, hydrogen-bonding capacity, and steric fit within the kinase ATP pocket [1]. Even a seemingly conservative switch from 2-chlorobenzyl to 2,4-dichlorobenzyl alters the computed logP by approximately 0.5 units, poises a different electrostatic surface for stacking interactions with the kinase hinge region, and can redirect metabolism away from CYP-mediated oxidation toward glutathione conjugation pathways [2]. Such divergences translate into significant variance in cellular potency, selectivity, and in vitro ADME profiles, eliminating generic substitution as a scientifically sound procurement strategy for target-based screening cascades.

Quantitative Evidence Guide: 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol vs. Closest Analogs


Lipophilicity Divergence: 2-Chlorobenzyl vs. 2,4-Dichlorobenzyl Substitution Drives ~0.5 logP Unit Difference

The computed partition coefficient (XLogP3) of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is 2.1, compared to 2.6 for its direct 2,4-dichlorobenzyl analog [1][2]. This 0.5 logP unit reduction is consistent with the removal of one chlorine atom and predicts moderately enhanced aqueous solubility and decreased non-specific tissue binding, while still retaining sufficient lipophilicity for passive membrane permeation.

Lipophilicity Physicochemical Property Drug-likeness

Hydrogen-Bond Donor Tuning: Single HBD in 2-Chlorobenzyl vs. Two HBDs in 3-Ethyl-6-piperidine Analog

1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol possesses one hydrogen-bond donor (the NH of the pyrimidinone) [1]. In contrast, the structurally elaborated 3-ethyl-1-phenyl-6-piperidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ol hydrochloride reported in US Patent 9,771,375 adds a second HBD from the piperidine NH [2]. An increase in HBD count from 1 to 2 is known to reduce passive permeability by approximately 0.5–1.0 log units per additional donor, making the 2-chlorobenzyl compound a more permeable scaffold for cellular target engagement wherein intracellular kinase access is required.

Hydrogen-Bond Donor Count Permeability Physicochemical Property

Scaffold Basal Activity Benchmark: 4-Phenylpiperazine Analog BDBM64825 Displays Negligible Target Engagement (IC50 > 32,000 nM) Versus 4-Hydroxy Form

The analog 1-(2-chlorobenzyl)-4-(4-phenylpiperazino)pyrazolo[3,4-d]pyrimidine (BindingDB BDBM64825), in which the 4-hydroxy is replaced by a bulky phenylpiperazine, exhibits an IC50 > 32,000 nM in a kinase inhibition assay [1]. Although no direct enzymatic data exist for the 4-ol parent, this extreme loss of activity (>100-fold weaker than the class-average kinase IC50 of ~200–500 nM for optimized pyrazolo[3,4-d]pyrimidine-4-ones) demonstrates that the small, hydrogen-bond-competent 4-hydroxy moiety is essential for productive hinge-binding, and that C4 derivatization without proper design abolishes target interaction.

Basal Activity Kinase Inhibition Scaffold Profiling

Synthetic Accessibility Advantage: 4-Hydroxy Provides Direct Nucleophilic Displacement Handle in Contrast to 4-Amino or 4-Thioxo Analogs

The 4-hydroxy group of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be cleanly activated (e.g., via POCl3 to the 4-chloro intermediate) and subsequently displaced by diverse nucleophiles to generate focused libraries of 4-amino, 4-thio, and 4-ether derivatives [1]. By comparison, the corresponding 4-amino congener requires forceful hydrolysis conditions or protecting group strategies to interconvert, and the 4-thioxo derivative is prone to oxidative dimerization, limiting its downstream utility. Quantitative reaction yields reported in analogous pyrazolo[3,4-d]pyrimidine series exceed 80% for chlorination/amination two-step sequences, whereas direct amine displacement from the 4-hydroxy form is typically <10% conversion, affirming that the 4-ol serves as a privileged intermediate for late-stage functionalization with high synthetic efficiency.

Synthetic Tractability Intermediate Versatility Lead Optimization

Procurement-Driven Application Scenarios for 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol


Kinase Hinge-Binder Lead Optimization Programs Requiring a Permeable, Minimally Functionalized Core

Because 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol offers a single HBD and a moderate logP of 2.1, it is ideally suited as a starting point for intracellular kinase programs (e.g., Abl, Src, CDK2) where passive membrane permeability is paramount [1]. The 2-chlorobenzyl group provides sufficient steric bulk to fill the hydrophobic back pocket of the ATP site while leaving the 4-position free for systematic derivatization to optimize potency and selectivity.

Focused Library Synthesis via Late-Stage Functionalization at the 4-Position

The 4-hydroxyl group can be quantitatively converted to a 4-chloro leaving group, enabling parallel synthesis of 20–50 compound libraries of 4-amino, 4-thioether, or 4-alkoxy derivatives without forcing conditions [2]. This synthetic efficiency makes the compound a strategic intermediate for academic screening collection vendors and industrial discovery chemists aiming to rapidly populate pyrazolo[3,4-d]pyrimidine chemical space.

Xanthine Oxidase (XOD) Off-Target Screening Panels with Attenuated XOD Inhibition as a Design Feature

Unlike allopurinol, which is a potent XOD inhibitor, N1-substituted pyrazolo[3,4-d]pyrimidin-4-ols with alkyl/benzyl N1-groups often show significantly reduced XOD affinity [3]. Incorporating the 2-chlorobenzyl substituent is expected to further attenuate XOD inhibition while maintaining antiproliferative activity, making the compound useful for anticancer screening cascades where XOD-related toxicities must be avoided.

Physicochemical Benchmark for Matched Molecular Pair (MMP) Analysis of Halogen Effects

The direct comparison of this compound (XLogP3 = 2.1) with its 2,4-dichlorobenzyl analog (XLogP3 = 2.6) and 2-chlorophenyl analog provides a clean matched molecular pair for assessing the impact of incremental chlorination on lipophilicity, solubility, metabolic stability, and off-target binding [4]. This enables structure-property relationship (SPR) studies that guide future compound design across multiple kinase programs.

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.